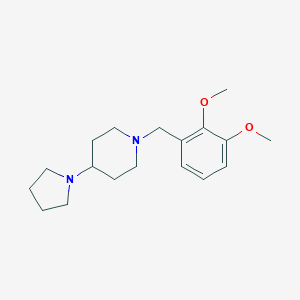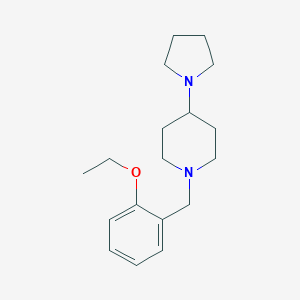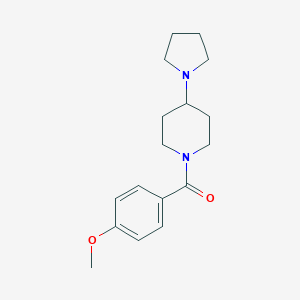![molecular formula C18H27ClN2 B247044 1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane](/img/structure/B247044.png)
1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane, also known as JNJ-7925476, is a chemical compound that belongs to the class of azepane derivatives. It has been extensively studied for its potential application in the field of neuroscience, specifically in the treatment of various neurological disorders.
Mécanisme D'action
1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane acts as a selective antagonist of the serotonin 5-HT2C receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. By blocking the activation of this receptor, this compound can modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This modulation can result in changes in mood, anxiety, and appetite.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the brain and body. It has been shown to decrease the release of dopamine and norepinephrine, which can result in a decrease in anxiety and an increase in mood. This compound has also been shown to decrease food intake and body weight in animal models, suggesting its potential use in the treatment of obesity.
Avantages Et Limitations Des Expériences En Laboratoire
1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane has several advantages for lab experiments, including its selectivity for the serotonin 5-HT2C receptor and its ability to modulate the release of various neurotransmitters. However, it also has several limitations, including its relatively low potency and its potential for off-target effects.
Orientations Futures
There are several future directions for the research on 1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane. One potential direction is to further explore its potential use in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. Another direction is to investigate its potential use in the treatment of drug addiction and obesity. Additionally, future research could focus on developing more potent and selective compounds based on the structure of this compound.
Méthodes De Synthèse
The synthesis of 1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane involves a series of chemical reactions, starting with the condensation of 4-chlorobenzylamine and 4-piperidone. This intermediate is then reacted with 6-bromo-1-hexanol to form the desired product. The final compound is purified through chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane has been primarily researched for its potential application in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. It has been shown to act as a selective antagonist of the serotonin 5-HT2C receptor, which is involved in the regulation of mood and anxiety. This compound has also been studied for its potential use in the treatment of drug addiction and obesity.
Propriétés
Formule moléculaire |
C18H27ClN2 |
|---|---|
Poids moléculaire |
306.9 g/mol |
Nom IUPAC |
1-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]azepane |
InChI |
InChI=1S/C18H27ClN2/c19-17-7-5-16(6-8-17)15-20-13-9-18(10-14-20)21-11-3-1-2-4-12-21/h5-8,18H,1-4,9-15H2 |
Clé InChI |
KJQAKQHALZAGLE-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)Cl |
SMILES canonique |
C1CCCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-(Pyrrolidin-1-yl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B246966.png)







![1-(2-Methoxyphenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246981.png)
![2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B246982.png)
